Sucrose cocoate
Description
Properties
CAS No. |
91031-88-8 |
|---|---|
Molecular Formula |
C24H44O12 |
Origin of Product |
United States |
Synthetic Methodologies and Process Optimization for Sucrose Cocoate Production
Chemical Synthesis Pathways
The chemical synthesis of sucrose (B13894) cocoate, similar to other sucrose esters, predominantly relies on esterification and transesterification reactions. Direct esterification of sucrose with fatty acids is generally not preferred due to the potential for sucrose degradation under the acidic conditions typically required for this reaction researchgate.netsci-hub.se.
Esterification and Transesterification Reactions
Transesterification is the more widely adopted method for the industrial production of sucrose esters, including sucrose cocoate redalyc.orgunal.edu.cosci-hub.segoogle.comwikipedia.org. This process involves the reaction of sucrose with fatty acid esters, commonly methyl esters of fatty acids (FAMEs) derived from oils like coconut oil, or triglycerides redalyc.orgresearchgate.netunal.edu.cosci-hub.segoogle.comwikipedia.org. Transesterification offers advantages over direct esterification, such as avoiding the formation of water, which can be difficult to remove and can lead to side reactions like saponification when using basic catalysts redalyc.orgunal.edu.co. The reaction typically involves the transfer of the fatty acyl group from the methyl ester or triglyceride to a hydroxyl group on the sucrose molecule, with methanol (B129727) or glycerol (B35011) as a byproduct, respectively unal.edu.cosci-hub.sewikipedia.org.
The transesterification of sucrose with fatty acid methyl esters is an equilibrium reaction. To drive the reaction towards the formation of sucrose esters, the methanol byproduct is typically removed, often under vacuum conditions researchgate.netunal.edu.cosci-hub.sewikipedia.org.
Solvent-Mediated Synthesis Approaches
The inherent poor miscibility between the highly polar solid sucrose and the non-polar liquid fatty acid derivatives presents a significant challenge in sucrose ester synthesis unal.edu.coaiche.orgresearchgate.netaiche.org. Solvent-mediated approaches are employed to overcome this incompatibility by providing a homogeneous or semi-homogeneous reaction medium where both reactants can dissolve or be well-dispersed unal.edu.coaiche.orgresearchgate.netunal.edu.co.
Aprotic polar solvents are effective in dissolving both sucrose and fatty acid esters, facilitating the transesterification reaction google.comwikipedia.orgaiche.orgresearchgate.netunal.edu.cogoogle.comcdnsciencepub.comgoogleapis.com. Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are among the most commonly used solvents in these processes google.comwikipedia.orgaiche.orgresearchgate.netunal.edu.cogoogle.comcdnsciencepub.comgoogleapis.com. Historically, DMF was widely used, but DMSO has become a preferred alternative due to its lower toxicity and cost wikipedia.orgac-limoges.fr.
In a typical solvent-mediated process using DMSO or DMF, sucrose is dissolved in the solvent, and the fatty acid methyl ester is added along with a basic catalyst, such as potassium carbonate google.comwikipedia.orgresearchgate.netgoogle.comcdnsciencepub.com. The reaction is usually carried out at elevated temperatures, often around 90°C or higher, under reduced pressure to remove the methanol formed google.comwikipedia.orgcdnsciencepub.com.
Research findings highlight the effectiveness of these solvents in achieving significant conversions. For instance, a reaction carried out at 120°C using DMF as a solvent showed an 85% conversion of methyl ester in two hours unal.edu.co. The solubility of sucrose in DMSO is notably higher than in DMF; at 85°C, the solubility of sucrose in DMSO is reported as 51.1%, compared to 23.6% in DMF ac-limoges.fr.
A major consideration in solvent-mediated synthesis is the need for efficient solvent recovery and reuse, primarily for economic and environmental reasons, as well as to ensure the purity of the final sucrose ester product, especially for applications in food, cosmetics, and pharmaceuticals google.comaiche.orggoogleapis.com. Exhaustive removal of residual solvents like DMSO and DMF is crucial due to health concerns associated with them aiche.org.
Solvent recovery is typically achieved through techniques such as vacuum distillation google.comac-limoges.frdss.go.th. After the transesterification reaction, the solvent is stripped off under vacuum. The recovered solvent can then be purified and recycled back into the production process google.comdss.go.th. For example, in a process using DMSO, the solvent can be separated by vacuum distillation and then reused google.com. Purification steps, such as washing the organic phase containing the sucrose esters with an aqueous solution, can help remove residual DMSO dss.go.th.
Solvent-Free and Melt Processes for Sucrose Esterification
To circumvent the drawbacks associated with solvent usage, such as cost, toxicity, and the need for recovery, solvent-free and melt processes have been developed for sucrose ester synthesis redalyc.orggoogle.comaiche.orgassemblingsugars.frgoogle.comresearchgate.netresearchgate.net. These methods aim to react solid sucrose directly with the liquid fatty acid derivative at elevated temperatures.
However, the poor compatibility between solid sucrose and liquid fatty esters leads to heterogeneous reaction systems with low reaction rates and conversions redalyc.orgaiche.orgaiche.orgassemblingsugars.fr. Early solvent-free attempts often required high temperatures (170-190°C) to melt the sugar and accelerate the reaction, which could result in sucrose degradation and the formation of colored byproducts wikipedia.orggoogle.comresearchgate.netresearchgate.net. These processes also tended to yield sucrose esters with a higher degree of substitution assemblingsugars.fr.
Significant efforts have focused on improving the compatibility of reactants and enhancing reaction rates in solvent-free systems. The use of emulsifiers or contacting agents, such as fatty acid soaps (e.g., potassium palmitate, sodium stearate) or sucrose esters themselves, can help disperse solid sucrose in the fatty ester phase and create a more homogeneous reaction environment redalyc.orggoogle.comaiche.orgaiche.orgunal.edu.coassemblingsugars.frresearchgate.netresearchgate.netresearchgate.net.
Co-melting of solid sucrose with additives like divalent metal soaps (e.g., magnesium or zinc stearate) under basic conditions has been shown to form homogeneous melted pastes at lower temperatures (around 125°C), leading to faster reactions and higher yields of monoesters compared to processes without such additives assemblingsugars.frresearchgate.netsci-hub.se. For instance, a solvent-free process using potassium carbonate as catalyst and potassium palmitate as contacting agent at temperatures between 100 and 140°C achieved methyl ester conversions around 40% with a high monoester content (68%wt) in the product mixture redalyc.org.
Data from studies on solvent-free transesterification highlight the impact of contacting agents and temperature on conversion and productivity.
| Contacting Agent | Concentration (%wt) | Temperature (°C) | Methyl Palmitate Conversion (%) | Sucroester Productivity (g SE/h kg) |
| Sucrose Palmitate | 15 | 140 | ~40 | ~100 |
| Potassium Palmitate | 15 | 140 | ~40 | ~100 |
| Glycerol Monostearate | 15 | 140 | ~25 | ~60 |
| None | - | 140 | Low | Low |
Reducing the particle size of solid sucrose through methods like milling can also improve reactivity in solvent-free systems by increasing the contact area between reactants researchgate.netresearchgate.net.
Catalytic Systems and Reaction Kinetics
The transesterification of sucrose with fatty acid esters is typically catalyzed by basic catalysts smolecule.comredalyc.orgresearchgate.netgoogle.comwikipedia.orgresearchgate.netaiche.orgcdnsciencepub.comgoogle.comresearchgate.netresearchgate.net. Common catalysts include alkali metal carbonates, such as potassium carbonate (K2CO3), and alkali metal hydroxides or alkoxides, like sodium methoxide (B1231860) smolecule.comredalyc.orgresearchgate.netgoogle.comwikipedia.orgresearchgate.netaiche.orgcdnsciencepub.comgoogle.comresearchgate.netresearchgate.net. Fatty acid soaps, particularly those of alkali or alkaline earth metals, can also act as catalysts or co-catalysts and contacting agents google.comaiche.orgassemblingsugars.frgoogle.comresearchgate.net.
The choice of catalyst and its concentration significantly influence the reaction rate, conversion, and the distribution of mono-, di-, and polyesters in the final product redalyc.orgaiche.orgcdnsciencepub.comresearchgate.net. For instance, studies have investigated the effectiveness of K2CO3 and Na2CO3 as catalysts in solvent-free transesterification of sucrose with methyl esters of palm fatty acids researchgate.net.
Kinetic studies aim to understand the reaction mechanisms and determine parameters that affect the reaction rate and product selectivity redalyc.orgaiche.orgcdnsciencepub.comresearchgate.netresearchgate.net. In solvent-mediated systems, the reaction often follows first-order kinetics with respect to the methyl ester and the activated sucrose species (sucrate ion) cdnsciencepub.com. The rate can be influenced by factors like temperature, reactant concentrations, and catalyst concentration redalyc.orgaiche.orgcdnsciencepub.comresearchgate.netresearchgate.net.
For heterogeneous solvent-free systems, kinetic modeling is more complex due to the presence of solid-liquid and solid-solid interfaces aiche.orgresearchgate.netresearchgate.net. Models have been developed to account for the dissolution of solid sucrose in the fatty ester phase and the interaction of reactants on the catalyst surface aiche.orgresearchgate.netresearchgate.net. The solubility of sucrose in the reaction medium, which is enhanced by temperature and the presence of contacting agents, plays a crucial role in the reaction kinetics of solvent-free processes aiche.orgresearchgate.net.
Enzymatic synthesis using lipases is an alternative catalytic approach that offers potential advantages such as milder reaction conditions and higher regioselectivity, although it may face challenges related to enzyme activity and stability in the reaction medium smolecule.comresearchgate.net.
Alkali Carbonate Catalysis (e.g., Potassium Carbonate, Sodium Carbonate)
Alkali carbonates, particularly potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃), are commonly employed as basic catalysts in the chemical synthesis of sucrose esters through transesterification reactions. wikipedia.orgoup.comresearchgate.netgoogle.com This method typically involves the reaction of sucrose with fatty acid methyl esters or triglycerides at elevated temperatures. wikipedia.orgresearchgate.netgoogle.com
In some processes, anhydrous potassium carbonate is introduced after dissolving sucrose in water and mixing with fatty acid methyl ester and an emulsifier. The water is then removed under vacuum at elevated temperatures, such as 150 °C. oup.com Another approach involves reacting solid particulate sucrose with triglycerides in the presence of a basic transesterification catalyst like potassium carbonate at temperatures between 110 °C and 140 °C under atmospheric pressure and in the absence of a solvent. google.com The preferred temperature range for this solvent-free process is typically around 120-130 °C, with about 125 °C being most preferred. google.com
However, chemical synthesis using alkali catalysts at high temperatures can lead to undesirable side reactions, such as the formation of soap (saponification of fatty acids with the alkaline catalyst) and the degradation or caramelization of sucrose, resulting in darker products and lower yields of the desired sucrose esters. wikipedia.orggoogle.come3s-conferences.org Yields of mono- and disucrose esters can be below 30% in some solvent-free processes using potassium carbonate. google.com
Alkali Soap as Catalysts/Contacting Agents
Alkali metal soaps of fatty acids can function as both catalysts and contacting agents in the synthesis of sucrose esters. wikipedia.orgoup.comgoogle.com The addition of fatty acid soap under alkaline conditions can improve the miscibility of the reaction system and avoid the hydrolysis of esters. oup.com
In some processes, a mixture of sucrose, fatty acid methyl ester, a basic catalyst (such as anhydrous potassium carbonate), and a soap or fatty acid salt are reacted in a solvent like propylene (B89431) glycol at elevated temperatures (e.g., 130-135 °C). wikipedia.org The soap helps to create a microemulsion, facilitating the reaction between the poorly miscible reactants. wikipedia.org
Alkali metal soaps, such as alkali-free sodium or potassium soaps of saturated or unsaturated fatty acids, or alkali-free lithium soaps of unsaturated fatty acids, can also function as interesterification catalysts in solvent-free processes at high temperatures (between 170 and 185 °C). google.com The presence of these soaps can significantly reduce the reaction time required to achieve a satisfactory degree of reaction. google.com An optimum soap concentration of about 25 to 30% by weight in the starting mixture has been reported to yield high levels of sucrose ester in a convenient reaction time. google.com
Influence of Catalyst Type and Concentration on Reaction Efficiency
The type and concentration of the catalyst significantly influence the efficiency and outcome of sucrose ester synthesis. wikipedia.orgcdnsciencepub.comnih.gov In chemical synthesis, while increasing alkali catalyst concentration can increase the reaction rate, it can also lead to increased soap formation, a side product of the saponification reaction between fatty acids and alkaline catalysts like NaOH, KOH, and Na₂CO₃. e3s-conferences.orgcdnsciencepub.com
Studies have investigated the effect of different alkali metal catalysts, including potassium carbonate, potassium methoxide, lithium methoxide, sodium methoxide, and potassium hydroxide, on the transesterification reaction. cdnsciencepub.com The nature of the metal cation can influence the reaction, with some studies suggesting that the cation of the catalyst chelates with the sucrose molecule, forming a complex that acts as the effective catalyst. cdnsciencepub.com The concentration of this cation-sucrose complex has been claimed to correlate with the increase in sucrose diester concentration. cdnsciencepub.com
The amount of catalyst used in chemical processes can vary. For instance, potassium carbonate has been used in amounts ranging from 5 to 12% based on the total weight of the reaction mixture in solvent-free transesterification processes. google.comgoogle.com In other processes involving alkali metal hydroxides, alkali metal carbonates, and metal soaps, the amount of catalyst can be in the range of 0.5 to 5% by weight based on the total weight of the reaction mixture. google.com
Research findings highlight that achieving reproducible yields and reaction rates in chemical synthesis, particularly with solid catalysts like potassium carbonate, can be challenging due to factors like impurities and the need for homogeneous catalysis conditions. cdnsciencepub.com
Regioselectivity Control and Isomer Distribution in Sucrose Ester Synthesis
Controlling the regioselectivity and isomer distribution is a major challenge in sucrose ester synthesis due to the presence of eight hydroxyl groups in the sucrose molecule, each with varying reactivity. academie-sciences.frfrontiersin.orgcore.ac.uk Chemical synthesis methods often result in a mixture of sucrose esters with different degrees of esterification and substitution patterns. frontiersin.orgtandfonline.com
The relative reactivity of the hydroxyl groups in sucrose can be influenced by factors such as the reaction conditions, the type of acylating agent, and the catalyst used. While selective acylation at specific positions can be achieved under controlled conditions, obtaining a single isomer or a product with a narrow distribution of isomers through chemical means is difficult. academie-sciences.fr For example, selective acylation at the OH-2 position has been achieved using specific activated acylating agents and precise basic conditions, which can then be further transformed to prepare 6-O-acyl sucrose derivatives through controlled migration. academie-sciences.fr Substitution at primary positions (6-OH and 6'-OH) tends to be more facile than at secondary positions. academie-sciences.friupac.org
The degree of substitution is a key parameter influencing the properties of sucrose esters; for instance, monosubstituted esters are typically oil-in-water emulsifiers, while disubstituted esters can be water-in-oil emulsifiers. academie-sciences.fr Controlling the molar ratio of saccharide to fatty acyl reactants and the polarity of the reaction medium can help influence the degree of esterification. sci-hub.se Polar solvents are known to favor the formation of monoesters over diesters due to the higher hydrophilicity of monoesters. sci-hub.se
Enzymatic Synthesis Approaches
Enzymatic synthesis offers an attractive alternative to chemical methods for producing sucrose esters, providing advantages such as higher selectivity, milder reaction conditions, and reduced formation of undesirable byproducts. tandfonline.come3s-conferences.orgcore.ac.uk Lipases are the most commonly used biocatalysts for this purpose. core.ac.ukresearchgate.nettandfonline.comresearchgate.net
Biocatalyst Screening and Immobilization Strategies (e.g., Lipases)
Lipases (EC 3.1.1.3) are widely employed in the enzymatic synthesis of sugar esters through esterification or transesterification reactions in non-aqueous media. tandfonline.comresearchgate.netui.ac.id Various lipases have been screened for their activity and selectivity in catalyzing these reactions. For example, Candida antarctica lipase (B570770) (specifically Candida antarctica lipase B, often used in immobilized form like Novozym 435) and Thermomyces lanuginosus lipase are frequently used biocatalysts in sugar ester synthesis. e3s-conferences.orgcore.ac.uktandfonline.comnih.gov Candida rugosa lipase has also been used for the enzymatic esterification of sucrose with fatty acids from coconut and palm oil. ui.ac.idui.ac.id
Immobilization strategies are often employed to enhance the stability and efficiency of lipases in the reaction medium, particularly in organic solvents. tandfonline.comnih.gov Immobilization can improve enzyme activity and allow for easier separation and reuse of the biocatalyst. tandfonline.comnih.gov
Biocatalyst screening involves evaluating different enzymes for their ability to catalyze the esterification of sucrose with specific fatty acids or fatty acid esters to produce this compound or other sucrose esters. The choice of lipase can influence both the reaction rate and the regioselectivity of the esterification. core.ac.uk
Reaction Conditions Optimization for Enzymatic Esterification
Optimizing reaction conditions is crucial for maximizing the yield and controlling the selectivity of enzymatic sucrose esterification. Key parameters include reaction time, temperature, substrate molar ratio, solvent type, and enzyme concentration. nih.govresearchgate.netui.ac.id
Solvent: The choice of solvent is critical, as it affects the solubility of the substrates (sucrose is poorly soluble in many organic solvents) and the activity and stability of the enzyme. nih.govresearchgate.netresearchgate.net While polar organic solvents like dimethyl sulfoxide (DMSO) or dimethyl formamide (B127407) (DMF) can improve sucrose solubility, they can also negatively impact enzyme activity at high concentrations. nih.gov Solvent mixtures, such as mixtures of a tertiary alcohol (e.g., 2-methyl-2-butanol) and a polar solvent (e.g., DMSO), have been used to balance sugar solubility and enzyme activity. core.ac.uk Non-polar solvents like n-hexane have also been used in enzymatic synthesis. ui.ac.id
Temperature: Temperature affects enzyme activity, stability, and substrate solubility. nih.govui.ac.id There is typically an optimal temperature range for enzymatic activity; temperatures that are too low result in slow reaction rates, while excessively high temperatures can lead to enzyme denaturation. ui.ac.id For Candida rugosa lipase catalyzed esterification of sucrose with fatty acids from coconut and palm oil, an optimum temperature of 30 °C was reported. ui.ac.idui.ac.id
Reaction Time: Reaction time is another important parameter influencing the yield. nih.govui.ac.id The reaction proceeds over time, reaching an optimal point where the yield is maximized. Prolonged reaction times can sometimes lead to a decrease in yield, potentially due to reverse reactions like hydrolysis if water is present. ui.ac.id Optimal incubation times of 18 hours for coconut oil fatty acids and 12 hours for palm oil fatty acids were reported in one enzymatic synthesis study. ui.ac.idui.ac.id
Enzyme Concentration: The amount of enzyme used affects the reaction rate and yield. e3s-conferences.orgnih.gov Increasing the enzyme concentration generally leads to a higher reaction rate and yield up to a certain point, beyond which further increases may not be beneficial or could even be detrimental if the enzyme concentration is not in accordance with substrate and nutrient availability. e3s-conferences.orgnih.gov
Water Activity: Controlling water activity in the reaction medium is crucial in enzymatic synthesis, particularly in organic solvents. nih.govui.ac.id While a small amount of water is often necessary for lipase activity, excessive water can shift the reaction equilibrium towards hydrolysis, reducing the ester yield. nih.govui.ac.id The use of molecular sieves is a common strategy to remove water formed during the esterification reaction and improve conversion. nih.govcore.ac.uk
Optimization studies often involve investigating the effect of these parameters on the reaction yield and product composition. For instance, research has shown that increasing reaction time and lipase ratio can increase the yield of sucrose ester in Candida antarctica catalyzed synthesis using methyl ester from palm kernel oil. e3s-conferences.orge3s-conferences.orgresearchgate.net
Here is a table summarizing some reported optimal conditions for enzymatic sucrose ester synthesis:
| Parameter | Value (Candida rugosa + Coconut Oil Fatty Acids) ui.ac.idui.ac.id | Value (Candida rugosa + Palm Oil Fatty Acids) ui.ac.idui.ac.id | Value (Candida antarctica + CPKO Methyl Ester) e3s-conferences.orge3s-conferences.orgresearchgate.net |
| Enzyme | Candida rugosa Lipase | Candida rugosa Lipase | Candida antarctica |
| Acyl Donor | Coconut Oil Fatty Acids | Palm Oil Fatty Acids | CPKO-based Methyl Ester |
| Solvent | n-hexane ui.ac.id | n-hexane ui.ac.id | n-hexane e3s-conferences.org |
| Temperature | 30 °C | 30 °C | 30-33 °C e3s-conferences.org |
| Reaction Time | 18 hours | 12 hours | 10 hours |
| Substrate Ratio | 40:1 (Fatty Acid:Sucrose) | 64:1 (Fatty Acid:Sucrose) | 0.6 g/mL (Sucrose:Methyl Ester) e3s-conferences.org |
| Enzyme Ratio | Not specified as % w/w of substrate | Not specified as % w/w of substrate | 0.4% (w/w) of substrate |
| Reported Yield | Not specified as % | Not specified as % | 90.45% e3s-conferences.orge3s-conferences.orgresearchgate.net |
Enzymatic synthesis also offers better control over regioselectivity compared to chemical methods, often showing a preference for the primary hydroxyl groups of sucrose, such as the 6-O and 6'-O positions, although this can vary depending on the lipase and reaction conditions. sci-hub.secore.ac.ukresearchgate.net For instance, Thermomyces lanuginosus lipase has shown selectivity towards the formation of 6-O-lauroylsucrose, while Candida antarctica lipase can be employed for the selective synthesis of the 6,6'-diester. core.ac.uk
Green Chemistry Advantages of Biocatalytic Routes
Biocatalytic synthesis, particularly utilizing lipases, is gaining attention for the production of this compound due to its alignment with green chemistry principles. smolecule.com This enzymatic approach employs enzymes as catalysts, allowing reactions to occur under milder conditions, such as lower temperatures and pressures, compared to traditional chemical methods. nih.govpreprints.orgresearchgate.net This avoids the need for high temperatures and inorganic catalysts often used in chemical synthesis, which can lead to undesired byproducts and require energy-intensive purification steps. nih.govpreprints.orgresearchgate.netresearchgate.net
Biocatalytic processes using immobilized enzymes are highlighted as a standout method for producing sugar esters for industries like food and cosmetics, which require high purity and absence of byproducts. nih.govpreprints.org The high selectivity of enzyme-catalyzed esterification at mild temperatures (typically not exceeding 80 °C) minimizes byproduct formation, often rendering deodorization and bleaching unnecessary. uniroma1.itresearchgate.net
Research findings indicate that enzymatic synthesis can achieve high yields. For instance, a transesterification procedure using DMSO, vinyl ethers, and a disodium (B8443419) hydrogen phosphate (B84403) catalyst at 40 °C and atmospheric pressure yielded over 85% sucrose fatty acid esters, with a higher percentage of monoesters compared to commercially available alternatives. nih.gov
Purification and Separation Techniques for this compound Isolates
Purification of sucrose esters, including this compound, from the reaction mixture is a critical step due to the presence of unreacted starting materials, catalysts, and byproducts. nih.govgoogle.com The reaction products are often highly viscous and may contain partially decomposed sugars and solvents, which complicates purification. google.com
Solvent Extraction and Phase Separation Methodologies
Solvent extraction is a commonly employed technique for the purification of sucrose esters. google.comgoogle.com This method leverages the differential solubility of reaction components in various solvents. For instance, a solvent in which sucrose is insoluble, such as a lower alkanol (e.g., C1-C6), can be used to separate sucrose esters and alkyl esters from unreacted sucrose. google.com A subsequent solvent extraction step can then separate the alkyl ester from the sucrose ester. google.com
One preferred process involves treating the reaction mixture with sec-butanol to separate sucrose from other materials. google.com Another approach describes dissolving the unreacted fatty acid ester in ethyl acetate (B1210297) to purify the sucrose ester product. google.com After removing dimethyl sulfoxide, water is added to emulsify the sugar ester product and unreacted fatty acid ester, allowing the unreacted sugar and metal carbonate to dissolve in the water phase. google.com The emulsified ester product and unreacted fatty acid ester are then separated from the water phase by breaking the emulsion. google.com
For lower chain length fatty acid esters (average carbon chain length less than 16), the sucrose ester product and unreacted fatty acid ester can be recovered by vacuum distillation of the solvent, such as n-butanol. google.com Other suitable solvents mentioned include t-butyl alcohol, 2-butanol, hexane, heptane, methyl isobutyl ketone, and isomers of amyl alcohol. google.com
Precipitation and Crystallization Processes
Crystallization or precipitation can occur in sucrose ester mixtures when the saturation point is reached. unal.edu.co The physical appearance of the resulting solids can vary, with less substituted sucrose esters potentially forming transparent crystals similar to sucrose crystals, while last eluted components may form a white powder. unal.edu.co
Precipitation can also be utilized to remove impurities during purification. For example, in one purification method, a precipitate of calcium soaps, potassium, and sodium chloride was removed by filtration after treating the filtrate with anhydrous calcium chloride. google.com
Removal of Byproducts and Unreacted Reagents
Effective removal of byproducts and unreacted reagents is crucial for obtaining high-purity this compound. Unreacted sucrose and fatty acid methyl ester (FAME) are common components that need to be separated from the sucrose ester product. nih.gov Methods involving a continuous basis approach have been developed to minimize the formation and facilitate the removal of these materials, where unreacted ester fractions, sucrose, and fatty acid ester are continuously recycled until reaction completion. nih.gov
Solvent extraction techniques, as discussed earlier, play a significant role in removing unreacted fatty acid esters and other soluble impurities. google.comgoogle.com For instance, dissolving the unreacted fatty acid ester in ethyl acetate is a method for purifying the sucrose ester product. google.com
The removal of solvents used in the synthesis and purification processes is also a critical step. Solvents like dimethyl sulfoxide can be separated by vacuum distillation. google.com Water used during the extraction of unreacted sucrose also needs to be separated from the final product, which can be challenging due to the high viscosity of sucrose esters when liquid. unal.edu.co
Advanced Analytical and Spectroscopic Characterization of Sucrose Cocoate
Vibrational and Nuclear Magnetic Resonance Spectroscopy
Vibrational and nuclear magnetic resonance spectroscopy are powerful, non-destructive techniques that provide detailed information about the molecular structure and functional groups present in sucrose (B13894) cocoate.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is a fundamental technique used to identify the functional groups within the sucrose cocoate molecule. By measuring the absorption of infrared radiation by the sample, an FTIR spectrum is generated, which reveals characteristic peaks corresponding to specific molecular vibrations.
The analysis of this compound via FTIR confirms the successful esterification of sucrose with fatty acids from coconut oil. Key absorption bands in a typical spectrum include a broad band around 3400 cm⁻¹, which is characteristic of the O-H (hydroxyl) stretching vibrations from the unreacted hydroxyl groups on the sucrose moiety. A strong, sharp peak is typically observed in the region of 1735-1750 cm⁻¹, which is indicative of the C=O (carbonyl) stretching of the ester group formed between the sucrose and the fatty acid. Additionally, a series of bands in the 1000-1250 cm⁻¹ range corresponds to the C-O stretching vibrations of the ester linkage and the glycosidic bond within the sucrose structure. researchgate.netmdpi.com The presence of long-chain fatty acids is confirmed by C-H stretching vibrations observed around 2850-2920 cm⁻¹.
Interactive Table: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Type of Vibration |
|---|---|---|
| ~3400 (broad) | O-H (Hydroxyl) | Stretching |
| ~2920 and ~2850 | C-H (Alkyl) | Stretching |
| ~1740 (strong) | C=O (Ester) | Stretching |
Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) for Structural Elucidation
In the ¹H NMR spectrum of this compound, the signals corresponding to the protons of the sucrose backbone typically appear in the region of 3.1 to 5.4 ppm. researchgate.net The protons of the fatty acid acyl chains are observed in the upfield region, with the terminal methyl (CH₃) group appearing around 0.9 ppm and the methylene (CH₂) groups showing signals between 1.2 and 1.6 ppm. The methylene protons adjacent to the carbonyl group (α-CH₂) are shifted downfield to approximately 2.3 ppm. Esterification causes a significant downfield shift of the proton attached to the carbon bearing the newly formed ester group, providing evidence for the location of the acyl chain. researchgate.net
The ¹³C NMR spectrum provides complementary information. The carbons of the sucrose unit resonate between 61 and 104 ppm. researchgate.net Upon esterification, the carbon atom of the sucrose moiety bonded to the ester oxygen experiences a downfield shift, while the adjacent carbons may show a slight upfield shift. The carbonyl carbon of the ester group gives a characteristic signal in the range of 172-176 ppm. The carbons of the fatty acid chain are observed in the upfield region of the spectrum. nih.gov
Interactive Table: Typical NMR Chemical Shift Ranges (δ) for this compound
| Nucleus | Functional Group | Typical Chemical Shift (ppm) |
|---|---|---|
| ¹H | Sucrose Moiety Protons | 3.1 - 5.4 |
| ¹H | Fatty Acid α-CH₂ | ~2.3 |
| ¹H | Fatty Acid Bulk CH₂ | 1.2 - 1.6 |
| ¹H | Fatty Acid Terminal CH₃ | ~0.9 |
| ¹³C | Ester Carbonyl (C=O) | 172 - 176 |
| ¹³C | Sucrose Moiety Carbons | 61 - 104 |
Mass Spectrometry for Molecular Weight and Compositional Analysis
Mass spectrometry (MS) is a critical technique for determining the molecular weight and analyzing the complex composition of this compound. Since this compound is a mixture of sucrose molecules esterified with various fatty acids from coconut oil (primarily dodecanoic, decanoic, and tetradecanoic acids), MS can identify and quantify these different species. nih.govresearchgate.net
Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly employed for this analysis. Due to the polarity of the sucrose esters, they are often detected as sodium adducts, [M+Na]⁺. nih.govtandfonline.com This allows for the unambiguous identification of monoesters, diesters, and higher esters based on their mass-to-charge ratio (m/z). For instance, mass spectrometric analysis of a typical this compound mixture has identified sucrose monododecanoate as the most abundant ester, with smaller quantities of sucrose monodecanoate and sucrose monotetradecanoate also present. nih.govresearchgate.net
Interactive Table: Expected [M+Na]⁺ Ions for Common this compound Monoesters
| Fatty Acid Component | Molecular Formula of Ester | Expected m/z of [M+Na]⁺ |
|---|---|---|
| Decanoic Acid (C10) | C₂₂H₄₀O₁₂ | 519.24 |
| Dodecanoic Acid (C12) | C₂₄H₄₄O₁₂ | 547.27 |
Chromatographic Techniques for Purity and Isomer Separation
Chromatographic methods are essential for separating the components of the this compound mixture, allowing for quantitative analysis of its purity and the isolation of different isomers.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is the most common method for the separation and quantification of sucrose esters. nih.gov A reversed-phase HPLC method, typically using a C18 column, is effective for separating the components based on their hydrophobicity. A gradient elution system with a mobile phase consisting of solvents like methanol (B129727) and water or acetonitrile and water is frequently used. tandfonline.comdss.go.th This allows for the separation of mono-, di-, and higher-substituted esters in a single analytical run.
Since sucrose esters lack a strong UV chromophore, detection is often achieved using an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a Refractive Index Detector (RID). nih.gov These detectors are sensitive to non-volatile analytes and are well-suited for the quantitative analysis of sucrose esters. This HPLC approach can determine the approximate composition of the mixture and can be used for precise quantification of specific isomers when appropriate standards are available. tandfonline.com
Interactive Table: Typical HPLC Parameters for this compound Analysis
| Parameter | Description |
|---|---|
| Column | Reversed-Phase C18 |
| Mobile Phase | Gradient of Methanol/Water or Acetonitrile/Water |
| Flow Rate | ~1.0 mL/min |
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of the esterification reaction during the synthesis of sucrose esters. dss.go.thysu.am By spotting the reaction mixture onto a TLC plate (typically silica gel) and developing it with an appropriate mobile phase, the components are separated based on their polarity. nih.gov
A common mobile phase system for separating sucrose esters is a mixture of toluene, ethyl acetate (B1210297), and methanol. researchgate.net The unreacted sucrose, being highly polar, will have a very low retention factor (Rf) and remain near the baseline. The less polar fatty acid will travel much further up the plate. The resulting sucrose esters, having intermediate polarity, will appear as spots between the reactants. Monoesters are more polar and have lower Rf values than the less polar diesters and triesters. nih.govresearchgate.net The spots can be visualized using methods such as iodine vapor or by spraying with a reagent like urea-phosphoric acid-n-butanol, which reveals the esters as colored spots upon heating. ysu.amnih.gov This allows for a quick assessment of the reaction's conversion of starting materials to products.
Other Advanced Characterization Methodologies
Differential Scanning Calorimetry (DSC) for Thermal Transitions of Aggregates
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to study the thermal properties of materials. In the context of this compound, DSC can provide valuable insights into the thermal transitions of its aggregates, such as micelles or liquid crystalline phases, in response to temperature changes. The technique measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.
When analyzing sucrose esters, DSC thermograms can reveal several key thermal events. For crystalline sucrose, an endothermic peak is observed around 150°C. nih.govresearchgate.net The loss of crystalline structure in sucrose upon heating is considered a result of thermal decomposition rather than true thermodynamic melting. nih.gov For amorphous sucrose, a glass transition (Tg) is a critical parameter, and its value can be influenced by the heating conditions used to create the amorphous state. nih.gov In frozen aqueous solutions of sucrose, multiple thermal transitions, including glass transitions of the freeze-concentrated solute phase, can be detected. researchgate.nettainstruments.com
For sucrose esters, the phase transition temperature is influenced by the fatty acid chain length and the position of its attachment to the sucrose molecule. For instance, the phase transition temperature for 6-O-acylsucrose mono-esters increases with the length of the fatty acid chain. arxiv.org The melting temperature for mono-6-O-dodecyl sucrose has been reported at 179.5°C. arxiv.org These transitions are indicative of changes in the physical state of the this compound aggregates, such as melting from a crystalline or gel state to a liquid state, or transitions between different liquid crystalline phases.
Table 1: Illustrative Thermal Transitions for Sucrose and Sucrose Esters Measured by DSC
| Compound/System | Thermal Event | Approximate Temperature (°C) | Reference |
|---|---|---|---|
| Crystalline Sucrose | Endothermic Peak | 150 | nih.govresearchgate.net |
| Amorphous Sucrose | Glass Transition (Tg) | Varies with thermal history | nih.gov |
| 10% Frozen Sucrose Solution | Glass Transition (T'g) | -34 | tainstruments.com |
Dynamic Light Scattering (DLS) for Aggregate Size Distribution
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to determine the size distribution of small particles and molecules in suspension or solution. horiba.comusp.org For this compound, DLS is an ideal method for characterizing the size of its aggregates, such as micelles, which form when the surfactant concentration exceeds the critical micelle concentration (CMC).
The technique works by illuminating the sample with a laser and analyzing the time-dependent fluctuations in the scattered light intensity. These fluctuations arise from the Brownian motion of the particles, with smaller particles moving more rapidly than larger ones. usp.org The analysis of these fluctuations yields the translational diffusion coefficient (D), which can be related to the hydrodynamic radius (Rh) of the particles through the Stokes-Einstein equation. usp.org
Studies on sucrose monoesters have shown a linear correlation between the length of the fatty acid tail and the hydrodynamic radius of the micelle. nih.gov This indicates that as the hydrophobicity of the sucrose ester increases, the size of the resulting micelle also increases. It is important to note that impurities in sugar-containing solutions can sometimes interfere with DLS measurements, producing signals that could be misinterpreted as aggregates. nih.gov Therefore, sample purity is crucial for obtaining accurate aggregate size distributions for this compound.
Table 2: Hydrodynamic Radii of Sucrose Monoester Micelles with Varying Acyl Chain Lengths
| Sucrose Monoester | Abbreviation | Hydrodynamic Radius (Rh) in nm | Diffusion Coefficient (D) in µm²/s |
|---|---|---|---|
| Sucrose monodecanoate | MCS | 3.32 ± 0.01 | 73.7 ± 0.08 |
| Sucrose monolaurate | MMLS | 4.01 ± 0.02 | 61.1 ± 0.05 |
| Sucrose monomyristate | MMS | 4.79 ± 0.01 | 51.00 ± 0.12 |
| Sucrose monopalmitate | MPS | 5.76 ± 0.01 | 42.6 ± 0.03 |
| Sucrose monostearate | MSS | 6.55 ± 0.03 | 37.5 ± 0.03 |
Data adapted from a study using Fluorescence Correlation Spectroscopy, a technique related to DLS. nih.gov
Surface Tension Measurements for Interfacial Activity
Surface tension measurements are fundamental for characterizing the interfacial activity of surfactants like this compound. Sucrose esters are known for their ability to reduce the surface tension at the air-water interface and the interfacial tension at the oil-water interface. researchgate.netresearchgate.net This property is central to their function as emulsifiers, wetting agents, and foaming agents.
The surface activity of a surfactant is typically evaluated by measuring the surface tension of its solutions at various concentrations. As the concentration of this compound increases, the surface tension of the solution decreases until it reaches a plateau. The concentration at which this plateau begins is known as the critical micelle concentration (CMC). researchgate.net At the CMC, the interface is saturated with surfactant molecules, and any further addition of surfactant leads to the formation of micelles in the bulk solution. The surface tension value at the CMC (γCMC) is a measure of the maximum surface tension reduction the surfactant can achieve.
The effectiveness of sucrose esters in reducing surface tension can be influenced by factors such as the hydrophilic-lipophilic balance (HLB) value and temperature. More hydrophilic sucrose esters have been shown to reduce the oil/air surface tension more effectively. mdpi.combohrium.com Temperature can also affect the surface tension, with an increase in temperature generally leading to a decrease in the surface tension of the oil itself, while the effect on the surfactant-oil mixture can be more complex. mdpi.com
Table 3: Surface Tension of Medium-Chain Triglyceride (MCT) Oil with and without a Sucrose Ester (SE HLB 5) at Different Temperatures
| Temperature (°C) | Surface Tension of MCT Oil (mN/m) | Surface Tension of MCT Oil + 5 wt.% SE HLB 5 (mN/m) |
|---|---|---|
| 60 | 26.3 | - |
| 80 | - | 22.3 |
| 100 | 23.0 | 23.7 |
Data adapted from a study on sucrose ester-stabilized water-free foams. mdpi.com
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Sucrose |
| Sucrose monodecanoate |
| Sucrose monolaurate |
| Sucrose monomyristate |
| Sucrose monopalmitate |
| Sucrose monostearate |
| Mono-6-O-dodecyl sucrose |
| Glucose |
| Fructose |
| Indium |
Interfacial and Colloidal Science of Sucrose Cocoate
Micellization Phenomena and Critical Micelle Concentration (CMC) Determination
Sucrose (B13894) cocoate, as an amphiphilic molecule, exhibits the phenomenon of micellization in aqueous solutions. These molecules possess a hydrophilic sucrose head and a hydrophobic fatty acid tail derived from coconut oil. At low concentrations, sucrose cocoate molecules exist as monomers. However, as the concentration increases, they begin to adsorb at interfaces until the surface is saturated. Beyond a specific concentration, known as the Critical Micelle Concentration (CMC), these molecules spontaneously self-assemble into organized aggregates called micelles. kruss-scientific.com In these structures, the hydrophobic tails are sequestered in the core, away from the aqueous phase, while the hydrophilic sucrose heads form the outer corona, interacting with water. This process is a direct consequence of the hydrophobic effect, which is the primary driving force for the formation of micelles.
The CMC is a crucial parameter that quantifies the efficiency of a surfactant; a lower CMC indicates higher efficiency. kruss-scientific.com For sucrose esters, the CMC is influenced by the length of the fatty acid chain, with longer chains generally leading to lower CMC values. arxiv.org
The determination of the CMC for surfactants like this compound can be accomplished through various analytical techniques that detect the changes in the physicochemical properties of the solution at the point of micelle formation. researchgate.net Common methods include:
Tensiometry : This is a widely used method that measures the surface tension of the surfactant solution as a function of its concentration. The surface tension decreases with increasing surfactant concentration up to the CMC. kruss-scientific.com Above the CMC, the surface tension remains relatively constant as additional surfactant molecules form micelles rather than adsorbing at the surface. The CMC is identified as the point of inflection in the surface tension versus log-concentration plot. kruss-scientific.com
Conductivity Measurements : For ionic surfactants, the conductivity of the solution changes at the CMC due to the different mobilities of the micelles compared to the individual monomers. While this compound is a non-ionic surfactant, this method is a staple in surfactant science. researchgate.net
Fluorescence Spectroscopy : This technique utilizes fluorescent probes that are sensitive to the polarity of their microenvironment. When micelles form, the probes can partition into the hydrophobic micellar core, leading to a change in their fluorescence spectrum, which can be used to determine the CMC. rsc.org
Capillary Electrophoresis : Changes in the viscosity of the solution upon micelle formation can be detected using capillary electrophoresis instrumentation, providing another avenue for CMC determination. nih.gov
Below is a table summarizing various methods for CMC determination.
| Method | Principle | Typical Observation at CMC |
| Tensiometry | Measures the force required to detach a probe from the liquid surface. | A distinct break in the plot of surface tension versus the logarithm of surfactant concentration. kruss-scientific.com |
| Conductivity | Measures the ability of the solution to conduct an electric current. | A change in the slope of the conductivity versus concentration plot. researchgate.net |
| Fluorescence Spectroscopy | Monitors changes in the fluorescence of a probe molecule in the solution. | A significant shift in the emission spectrum or intensity of the fluorescent probe. rsc.org |
| Capillary Electrophoresis | Measures the migration time of an analyte through a capillary under the influence of an electric field. | A notable change in migration times due to alterations in solution viscosity. nih.gov |
Adsorption at Interfaces and Interfacial Tension Reduction
The primary function of this compound as a surfactant is its ability to adsorb at interfaces, such as the air-water or oil-water interface. This adsorption is driven by the amphiphilic nature of the molecule, where the hydrophobic tail seeks to minimize its contact with water by orienting itself towards the non-aqueous phase (air or oil), while the hydrophilic sucrose head remains in the aqueous phase. ethz.ch
This molecular arrangement at the interface disrupts the cohesive energy between the water molecules, leading to a reduction in the interfacial tension. ijrpr.com The extent of this reduction is dependent on the concentration of this compound in the bulk phase. As the concentration increases, more molecules adsorb to the interface, causing a progressive decrease in interfacial tension. ethz.ch This process continues until the interface becomes saturated with surfactant molecules, which typically occurs at or near the Critical Micelle Concentration (CMC). Beyond the CMC, the interfacial tension reaches a minimum value and remains relatively constant, as any additional surfactant molecules prefer to form micelles in the bulk solution. kruss-scientific.com
The efficiency of a surfactant in reducing interfacial tension is a key indicator of its performance in applications such as emulsification and foaming. Sucrose esters, including this compound, have demonstrated the ability to significantly lower the interfacial tension at oil-water interfaces. researchgate.net The magnitude of interfacial tension reduction is influenced by the nature of the oil phase, with studies showing a correlation between the interfacial pressure (the reduction in interfacial tension) and the initial interfacial tension of the clean oil-water interface. ethz.ch
Mechanisms of Emulsion and Dispersion Stabilization (e.g., Oil-in-Water, Water-in-Oil Systems)
This compound is an effective emulsifier capable of stabilizing both oil-in-water (O/W) and water-in-oil (W/O) emulsions, which are thermodynamically unstable systems. arxiv.orgnih.gov The stabilization mechanism primarily relies on the formation of a protective interfacial film around the dispersed droplets, which prevents them from coalescing and causing phase separation. nih.gov
In oil-in-water (O/W) emulsions , where oil droplets are dispersed in a continuous aqueous phase, the this compound molecules orient themselves at the oil-water interface with their hydrophobic tails anchored in the oil droplet and their hydrophilic sucrose heads extending into the surrounding water. arxiv.org This arrangement leads to stabilization through several mechanisms:
Steric Repulsion : The bulky sucrose head groups form a hydrated layer around the oil droplets. When two droplets approach each other, the overlap of these hydrated layers results in a strong repulsive force, preventing the droplets from coming into close contact and coalescing. researchgate.net
Reduction of Interfacial Tension : By lowering the interfacial tension between the oil and water phases, this compound facilitates the formation of smaller droplets during the emulsification process, which are generally more stable against creaming or sedimentation. ijrpr.com
In water-in-oil (W/O) emulsions , where water droplets are dispersed in a continuous oil phase, the orientation of the this compound molecules is reversed. The hydrophilic sucrose heads are located within the water droplets, while the hydrophobic tails extend into the oil phase. nih.gov Stabilization in W/O systems is often achieved through:
Interfacial Film Strength : The packing of the surfactant molecules at the interface creates a mechanically robust film that acts as a physical barrier to coalescence. nih.gov
Spatial Stabilization : For W/O emulsions, non-ionic surfactants with a low hydrophilic-lipophile balance (HLB) value are typically used, and spatial stabilization is considered a key mechanism. nih.gov
The effectiveness of this compound as an emulsifier can be influenced by its composition, particularly the ratio of monoesters to diesters, and by the presence of other components in the formulation. arxiv.org
Interactions with Macromolecular and Particulate Systems
Influence on Rheological Properties of Complex Fluids
The rheological properties of complex fluids, such as viscosity and viscoelasticity, can be significantly influenced by the presence of this compound. The addition of surfactants can alter the interactions between dispersed particles or macromolecules, leading to changes in the flow behavior of the system. frontiersin.org
In suspensions and emulsions, this compound can affect rheology by modifying the droplet or particle size distribution and the inter-particle forces. For instance, in concentrated suspensions, the rheological behavior is complex and can exhibit properties like strain softening and thixotropy. frontiersin.org The presence of this compound at the particle-liquid interface can reduce inter-particle friction and prevent aggregation, which can lead to a decrease in viscosity. Conversely, the formation of a structured network of micelles or a liquid crystalline phase at higher concentrations can lead to an increase in viscosity and the development of viscoelastic properties. azom.com
Studies on sucrose solutions have shown that their viscosity is highly dependent on concentration and temperature. ucp.pt While these solutions are generally Newtonian, the introduction of particles or other macromolecules transforms them into non-Newtonian, viscoelastic materials. frontiersin.orgsemanticscholar.org The interaction of this compound with these components can further modify the rheological profile, which is a critical consideration in the formulation of products with specific textural and flow characteristics.
Interaction with Polysaccharides (e.g., starch, cellulose nanomaterials)
This compound can interact with polysaccharides like starch and cellulose through various non-covalent interactions, including hydrogen bonding and hydrophobic interactions. These interactions can lead to the formation of complexes that alter the functional properties of both the surfactant and the polysaccharide.
Interaction with Starch : Starch is composed of amylose and amylopectin. cir-safety.org The helical structure of amylose can form inclusion complexes with the hydrophobic tails of surfactant molecules. This interaction can influence the gelatinization and retrogradation of starch. The presence of this compound can potentially affect the swelling of starch granules and the viscosity of starch pastes.
Interaction with Cellulose : Cellulose and its derivatives, such as cellulose nanomaterials, have hydroxyl groups that can participate in hydrogen bonding with the sucrose head of this compound. The addition of cellulose fibers to starch-based systems has been shown to increase the interactions between starch and cellulose, reducing their interaction with water. researchgate.net this compound could potentially mediate or modify these interactions, impacting the mechanical and barrier properties of composite materials. The introduction of sweeteners into microcrystalline cellulose gels has been observed to disrupt the gel structure and reduce the networking ability of the cellulose fibers. mdpi.com
Self-Assembly Behavior and Aggregate Morphologies (e.g., Vesicle Formation, Liquid Crystals)
Beyond the formation of spherical micelles, sucrose esters like this compound can self-assemble into a variety of more complex aggregate morphologies depending on factors such as concentration, temperature, and the presence of other molecules. arxiv.org These structures arise from the interplay of intermolecular forces and the geometric packing of the surfactant molecules. researchgate.net
Vesicle Formation : this compound has been shown to form vesicles, which are spherical bilayers enclosing an aqueous core. nih.gov These structures, sometimes referred to as niosomes when formed from non-ionic surfactants, are of interest for the encapsulation and delivery of active ingredients. The formation and properties of these vesicles, such as their size and stability, can be influenced by the addition of other components like cholesterol. nih.gov Studies have demonstrated that vesicles can be formed from this compound both with and without the presence of cholesterol. nih.gov
Liquid Crystals : At higher concentrations, sucrose esters can form various liquid crystalline phases, such as lamellar and hexagonal phases. arxiv.org These are ordered structures that exhibit properties intermediate between those of a liquid and a solid crystal. The formation of liquid crystals can significantly impact the rheological properties of a formulation, often leading to a substantial increase in viscosity. The self-assembly into these ordered structures is a result of the specific molecular geometry of the sucrose esters and the interactions between them. frontiersin.org
The ability of this compound to form these diverse self-assembled structures underscores its versatility as a functional ingredient in a wide range of applications.
Environmental Fate and Sustainability Studies
Biodegradation Pathways and Mechanisms of Sucrose (B13894) Cocoate
Sucrose esters are known for their ready biodegradability in both aerobic and anaerobic conditions. usda.gov The primary mechanism for the environmental breakdown of sucrose cocoate is enzymatic hydrolysis of the ester bond. researchgate.net This initial step is carried out by esterase enzymes, which are ubiquitous in the environment and produced by a wide range of microorganisms.
The hydrolysis cleaves the molecule into its constituent components: sucrose and coconut fatty acids. researchgate.net Both of these resulting substances are natural, readily available, and easily metabolized by microorganisms for energy and growth. Sucrose enters directly into the glycolytic pathway, while the fatty acids are broken down through beta-oxidation.
Research into the biodegradation of similar sucrose esters, such as sucrose laurate, confirms that the degradation pathway begins with this ester hydrolysis. researchgate.net This is in contrast to certain modified sugar esters where the presence of different chemical groups adjacent to the ester bond can inhibit hydrolysis, forcing a slower degradation process via alkyl chain oxidation. researchgate.net For standard sucrose esters like this compound, the direct hydrolysis pathway ensures a rapid and complete breakdown, preventing persistence in the environment. usda.gov Studies have indicated that sucrose esters can biodegrade within approximately five days under typical environmental temperatures (20-27°C). usda.gov
Key Stages of this compound Biodegradation:
Initial Hydrolysis: The ester linkage between the sucrose molecule and the coconut fatty acid is broken by microbial esterases.
Formation of Intermediates: The compound is split into sucrose and free fatty acids.
Metabolic Utilization: Microorganisms readily consume the sucrose and fatty acids as nutrients, ultimately converting them into carbon dioxide, water, and biomass.
Renewable Feedstock Utilization and Circular Economy Principles in Production
The production of this compound exemplifies the principles of green chemistry and the circular economy by utilizing feedstocks that are both renewable and abundant. nih.govresearchgate.net
Sucrose: This is a readily available and low-cost carbohydrate, typically sourced from sugarcane or sugar beets. nih.gov These crops are renewable resources that capture atmospheric carbon dioxide during their growth.
Coconut Fatty Acids: These are derived from coconut oil, a vegetable oil extracted from the kernel of mature coconuts. cosmileeurope.eu Coconuts are a sustainable and renewable crop.
This reliance on plant-based raw materials significantly reduces the dependency on finite fossil fuels, which are the primary feedstocks for many conventional synthetic surfactants. mdpi.comagchemigroup.eu The use of such renewable resources is a foundational principle of the circular bioeconomy. mdpi.com
The lifecycle of this compound aligns with the "biological cycle" concept within the circular economy framework. symrise.comsymrise.com This concept involves manufacturing products from biological materials (like plants) that can, after their useful life, safely return to the biosphere through processes like biodegradation, contributing to the regeneration of nature. symrise.comsymrise.com Because this compound is non-toxic and readily biodegradable, its return to the environment is benign, completing a sustainable loop from nature, to product, and back to nature. researchgate.net
Circular Economy Principles in this compound Production:
| Principle | Application in this compound Production |
| Design out Waste and Pollution | The product is designed to be fully biodegradable, preventing the accumulation of persistent pollutants. |
| Use of Renewable Resources | Production relies entirely on plant-derived feedstocks (sugar and coconut oil), moving away from finite fossil resources. cosmileeurope.euresearchgate.net |
| Regenerate Natural Systems | At the end of its life, the compound breaks down into harmless, natural substances that are re-assimilated by the ecosystem. usda.govresearchgate.net |
Comparative Environmental Impact Assessment of this compound Production vs. Synthetic Surfactants
While specific life cycle assessment (LCA) data for this compound is not widely published, a comparative analysis based on the general characteristics of bio-based versus petrochemical surfactants reveals significant environmental advantages for this compound. LCAs evaluate environmental burdens across the entire life cycle, from raw material extraction to final disposal. mpob.gov.my
Synthetic surfactants, such as Linear Alkylbenzene Sulfonate (LAS) or Alcohol Ethoxylates (AE), are predominantly derived from petroleum. agchemigroup.eu Their production is energy-intensive and contributes to the depletion of fossil fuels and associated greenhouse gas emissions. google.com In contrast, surfactants derived from renewable feedstocks generally have a lower carbon footprint. agchemigroup.eugoogle.com
The table below provides a comparative overview of the environmental impact categories for this compound versus typical synthetic surfactants.
Interactive Data Table: Environmental Impact Comparison
| Impact Category | This compound (Bio-based) | Typical Synthetic Surfactants (Petrochemical-based) |
| Feedstock Source | Renewable (Sugarcane/Beets, Coconuts) cosmileeurope.euresearchgate.net | Non-renewable (Petroleum, Natural Gas) agchemigroup.eu |
| Fossil Resource Depletion | Low | High |
| Greenhouse Gas Emissions | Lower; feedstock crops capture CO2. Production processes like fermentation can be less energy-intensive. agchemigroup.eugoogle.com | Higher; associated with fossil fuel extraction and processing. nih.gov |
| Biodegradability | High and rapid, breaking down into natural, non-toxic components. usda.govresearchgate.net | Variable; some are readily biodegradable, while others can be slower to break down or result in more persistent metabolites. |
| Aquatic Toxicity | Generally low, as breakdown products are common natural substances. usda.govresearchgate.net | Varies by type; some can be toxic to aquatic organisms before degradation. |
| Circular Economy Alignment | High; fits within the biological cycle of use and safe return to the environment. symrise.com | Low; based on a linear "take-make-dispose" model of finite resource extraction. europa.eu |
Studies on other bio-based detergents show that the raw material procurement stage is often the largest contributor to environmental impact. nih.gov However, by using renewable feedstocks, the nature of this impact is fundamentally different and generally less detrimental than that associated with petrochemicals. The shift to bio-based surfactants like this compound represents a significant step towards a more sustainable and circular model for the chemical industry.
Applications in Advanced Materials and Industrial Systems
Role in Formulation Science for Stabilizing Diverse Chemical Systems
Sucrose (B13894) cocoate plays a crucial role as a stabilizer in a variety of chemical formulations, primarily due to its ability to form stable emulsions. As an emulsifying agent, it facilitates the dispersion of two immiscible liquids, such as oil and water, into a homogeneous and stable mixture. vedanum.comcosmileeurope.eu This is achieved through its amphipathic molecular structure, which contains both a hydrophilic (water-loving) sucrose head and a lipophilic (oil-loving) fatty acid tail. wikipedia.org This dual nature allows it to position itself at the oil-water interface, reducing the interfacial tension and preventing the coalescence of the dispersed droplets. cosmileeurope.eu
| Property | Benefit in Formulation Science | Supporting Evidence |
| Emulsification | Enables the stable mixing of oil and water phases. vedanum.comcosmileeurope.eu | Acts as an emulsifier for smooth, stable formulations. vedanum.com |
| Viscosity Modification | Contributes to the desired thickness and texture of products. vedanum.com | Has a mild thickening effect in formulations. makingcosmetics.com |
| Foam Enhancement | Increases the density and stability of foam in cleansing systems. makingcosmetics.com | Recommended at 2-4% to increase foam density. alfa-chemistry.com |
| Mildness Improvement | Reduces the irritating potential of harsher surfactants. goodformulations.com | Often used as a co-surfactant to create milder cleansers. goodformulations.com |
Use as a Surfactant in Industrial Processes
Beyond its applications in cosmetics and personal care, the surfactant properties of sucrose cocoate are applicable to a range of general industrial formulations. vedanum.com Surfactants are essential in numerous industrial processes for cleaning, dispersing, and emulsifying. While specific, large-scale industrial applications of this compound are not as widely documented as its cosmetic uses, its fundamental properties as a non-ionic surfactant suggest its utility in various sectors.
Sucrose esters, the class of compounds to which this compound belongs, are utilized in industries such as food processing, detergents, and agriculture. bohrium.com Their functions include acting as emulsifiers, dispersants, and wetting agents. In industrial cleaning formulations, for example, surfactants are critical for lifting and suspending dirt and oil. The mildness and biodegradability of sucrose esters like this compound make them an attractive, more environmentally friendly alternative to some traditional petrochemical-based surfactants. arxiv.org Their ability to reduce surface tension and act as a wetting agent is also valuable in applications such as agricultural sprays, where they can improve the spreading of formulations on leaf surfaces.
Development of Novel Functional Materials Incorporating this compound as a Component
A significant area of innovation involving this compound is in the development of novel functional materials, particularly in the biomedical and pharmaceutical fields. One of the most notable examples is its use in the formation of niosomes. Niosomes are vesicular drug delivery systems, similar to liposomes, but are composed of non-ionic surfactants and cholesterol. nih.gov
Research has demonstrated that this compound can be used to create a new vesicular system for the transdermal delivery of drugs. nih.gov These niosomes, incorporating this compound, can encapsulate both hydrophilic and lipophilic active ingredients. mdpi.com Studies have shown that these vesicles can enhance the skin permeation of model drugs like diclofenac (B195802) and sulfadiazine, suggesting a promising future for this compound in advanced drug delivery. nih.gov The formation of these niosomes is a clear example of how this compound can self-assemble into a structured, functional material with advanced applications.
Furthermore, the broader family of sucrose esters is being explored for the creation of other novel materials. For instance, research has been conducted on the synthesis of epoxidized sucrose esters of fatty acids to create new bio-based epoxy resins, highlighting the potential for this class of compounds in developing sustainable and functional polymers. rsc.org
| Novel Material | Role of Sucrose Ester | Key Findings |
| Niosomes | Forms the vesicular bilayer structure for drug encapsulation. nih.gov | This compound-based niosomes demonstrated enhanced skin permeation for model drugs. nih.gov |
| Bio-based Epoxy Resins | Sucrose ester of fatty acids serves as the backbone for a high-functionality epoxy resin. rsc.org | The resulting epoxidized sucrose esters of fatty acids (ESEFAs) are novel bio-based epoxy compounds. rsc.org |
| Microemulsions | Acts as a surfactant to create thermodynamically stable, isotropic solutions of oil and water. bohrium.com | Sucrose esters can form microemulsions, often with the aid of a co-surfactant. bohrium.com |
Contribution to Enhanced Interfacial Surface Area in Multi-Phase Systems
The primary mechanism by which this compound and other surfactants function in multi-phase systems (like emulsions) is by reducing the interfacial tension between the different phases. cosmileeurope.eu In a system containing oil and water, a high interfacial tension naturally exists, which drives the two liquids to separate to minimize the contact area between them.
By adsorbing at the oil-water interface, this compound molecules lower this tension. researchgate.net The hydrophilic sucrose portion orients towards the water phase, while the lipophilic coconut fatty acid tail orients towards the oil phase. This reduction in interfacial tension makes it energetically more favorable to create a larger interfacial surface area, allowing for the formation of smaller droplets and a more stable dispersion. researchgate.net
This principle is fundamental to the creation of emulsions with a large surface area, which is desirable in many applications. For instance, in drug delivery systems, a larger interfacial area can facilitate faster release of the active ingredient. In industrial cleaning, it allows for more efficient removal of oily substances. Research comparing sucrose esters to other surfactants has shown their effectiveness in lowering the interfacial tension at an oil-water interface. researchgate.net This ability to modify interfacial properties is a key contributor to the functionality of this compound in diverse chemical systems.
Future Research Directions and Emerging Paradigms for Sucrose Cocoate
Exploration of Novel and Greener Synthetic Pathways
The synthesis of sucrose (B13894) esters, including sucrose cocoate, is undergoing a significant shift towards more sustainable and efficient methods. Traditional chemical synthesis often involves high temperatures and toxic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), which pose environmental and purification challenges mdpi.com. Consequently, research is actively exploring greener alternatives.
Enzymatic and Chemo-enzymatic Synthesis: A prominent area of research is the use of enzymes, particularly lipases, as catalysts. mdpi.comnih.gov Enzymatic synthesis offers several advantages, including milder reaction conditions (30°C-70°C), higher selectivity, and a simpler purification process. e3s-conferences.org This method can be performed without solvents and the enzyme catalyst can often be reused. mdpi.come3s-conferences.org Chemo-enzymatic approaches combine chemical and enzymatic steps to optimize the synthesis process, offering a promising route to producing sucrose esters with desired properties. mdpi.comrsc.orgnih.gov For instance, a chemo-enzymatic method has been developed to prepare sucrose-containing aromatic polymers. nih.gov
Recent studies have demonstrated the successful enzymatic synthesis of sucrose esters with high yields. For example, using Candida antarctica lipase (B570770), a yield of 90.45% was achieved for sucrose ester synthesis from methyl ester and sucrose. e3s-conferences.orgresearchgate.net
Innovative Solvent Systems and Techniques: The exploration of alternative reaction media is another key research direction. Ionic liquids (ILs) and supercritical carbon dioxide are being investigated as greener solvents. mdpi.com ILs can act as both solvents and catalysts, potentially streamlining the reaction and purification processes. mdpi.com Additionally, solvent-free transesterification processes are being developed to overcome the incompatibility of reactants by using emulsifiers as contact agents. aiche.org Ultrasound-assisted synthesis is also emerging as a "green" method that can accelerate the esterification process under milder conditions. fkit.hr
| Synthesis Pathway | Key Features | Reported Yields/Conditions | References |
|---|---|---|---|
| Traditional Chemical Synthesis | High temperatures, toxic solvents (DMF, DMSO), potential for by-products. | - | mdpi.com |
| Enzymatic Synthesis | Milder temperatures (30°C-70°C), high selectivity, reusable catalysts, often solvent-free. | 90.45% yield with Candida antarctica lipase. | mdpi.come3s-conferences.orgresearchgate.net |
| Chemo-enzymatic Synthesis | Combines chemical and enzymatic steps for optimized synthesis. | Used to create sucrose-containing polymers. | mdpi.comrsc.orgnih.gov |
| Solvent-Free Transesterification | Uses emulsifiers as contact agents to avoid solvents. | - | aiche.org |
| Ultrasound-Assisted Synthesis | Accelerates reaction under milder conditions. | - | fkit.hr |
Advanced Computational Chemistry and Molecular Modeling for Structure-Property Correlation
To accelerate the development of this compound with tailored functionalities, researchers are increasingly turning to advanced computational methods. Molecular dynamics (MD) simulations and other molecular modeling techniques provide valuable insights into the structure-property relationships of sucrose esters at the atomic level. acs.orgnih.govrsc.org
These computational approaches can be used to study:
Micelle Formation and Self-Assembly: Understanding how this compound molecules aggregate in solution is crucial for predicting their behavior as emulsifiers and surfactants. researchgate.net MD simulations can model the spontaneous formation of micelles and other supramolecular structures. rsc.orgacs.org
Interfacial Behavior: Simulations can elucidate the interactions of this compound at oil-water and air-water interfaces, which is fundamental to their performance in emulsions and foams. acs.org
Structure-Property Correlation: By systematically varying the molecular structure in simulations (e.g., fatty acid chain length, degree of esterification), researchers can predict how these changes will affect properties like the hydrophilic-lipophilic balance (HLB), emulsifying capacity, and foaming ability. bohrium.com
A study on carboxy-myoglobin in a sucrose-water matrix using MD simulations revealed insights into protein-matrix coupling and the influence of sucrose on the protein's environment. nih.gov Such studies pave the way for understanding how this compound interacts with other molecules in complex formulations.
Tailoring Molecular Architecture for Targeted Interfacial Performance
The versatility of sucrose esters lies in the ability to fine-tune their molecular architecture to achieve specific interfacial properties. researchgate.netarxiv.org The key parameters that can be adjusted are the length of the fatty acid chain and the degree of substitution (DS) of the hydroxyl groups on the sucrose molecule. mdpi.combohrium.com
Hydrophilic-Lipophilic Balance (HLB): The HLB value, which ranges from 1 to 16 for sucrose esters, is a critical determinant of their function. bohrium.comwikipedia.org A low HLB indicates a more lipophilic character, suitable for water-in-oil emulsions, while a high HLB signifies a more hydrophilic nature, ideal for oil-in-water emulsions. wikipedia.org By selecting different coconut fatty acids and controlling the esterification process, this compound with a specific HLB can be synthesized for a targeted application. researchgate.net
Degree of Esterification: A sucrose molecule has eight hydroxyl groups that can be esterified. mdpi.com Sucrose monoesters, with one fatty acid chain, are more hydrophilic, whereas higher degrees of esterification lead to more lipophilic compounds. mdpi.com Research is focused on developing synthetic methods that allow for precise control over the degree of substitution to produce sucrose esters with consistent and predictable performance.
| HLB Range | Surfactant Character | Typical Application | References |
|---|---|---|---|
| Low (3.5-6.0) | Lipophilic (Oil-loving) | Water-in-oil emulsifier | wikipedia.org |
| High (8-18) | Hydrophilic (Water-loving) | Oil-in-water emulsifier | wikipedia.org |
Integration into Next-Generation Sustainable Technologies and Processes
The inherent sustainability of this compound, being derived from renewable resources like sugar and coconut oil, positions it as a key ingredient in the next generation of green technologies. kissedearth.com.ausincereskincare.com Its biodegradability and low toxicity further enhance its appeal in environmentally conscious applications. mdpi.comarxiv.org
Future research will likely focus on expanding the applications of this compound in various sustainable technologies:
Green Cosmetics and Personal Care: There is a growing consumer demand for natural and mild ingredients in skincare and haircare products. researchandmarkets.com this compound is well-suited for these formulations due to its gentle surfactant and emollient properties. kissedearth.com.aupaulaschoice-eu.com Its use in eco-friendly sunscreens, mild makeup removers, and sustainable hair care products is expected to increase. researchandmarkets.com
Food Technology: As a biodegradable and non-toxic emulsifier, sucrose esters have significant potential in food applications to improve texture and stability. mdpi.com
Bioremediation and Environmental Applications: The surfactant properties of this compound could be harnessed for environmental applications, such as in the cleanup of oil spills or as a component in biodegradable cleaning products.
Pharmaceuticals: Sucrose esters are being explored as excipients in drug delivery systems to enhance drug dissolution and absorption. researchgate.net
The continued development of greener synthetic pathways and a deeper understanding of its molecular behavior will further solidify the role of this compound in a circular and sustainable bio-economy.
Q & A
What methodological approaches are recommended for characterizing the physicochemical properties of sucrose cocoate in academic research?
Basic Research Focus
To characterize this compound, researchers should employ a combination of spectroscopic, chromatographic, and thermal analysis techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) can elucidate structural features, while High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) quantifies purity and identifies residual reactants. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) assess thermal stability. Elemental analysis validates stoichiometric ratios of carbon, hydrogen, and oxygen .
How can researchers design reproducible synthesis protocols for this compound to ensure scalability and purity?
Basic Research Focus
Synthesis protocols should detail reaction conditions (e.g., molar ratios of sucrose and coconut oil-derived fatty acids, catalysts like lipases or chemical catalysts), solvent systems, and purification steps. For reproducibility, include:
- Temperature and time optimization to minimize ester hydrolysis.
- Use of molecular sieves or vacuum distillation to remove water (critical for esterification efficiency).
- Post-synthesis purification via column chromatography or recrystallization.
Documentation of yield, purity (via HPLC), and structural confirmation (FTIR, NMR) is essential .
What experimental frameworks are suitable for evaluating this compound’s surfactant efficacy in comparison to other saccharide esters?
Advanced Research Focus
Adopt a comparative experimental design:
- Control Variables : Standardize pH, temperature, and ionic strength.
- Metrics : Measure critical micelle concentration (CMC) using surface tension tensiometry and compare with sucrose stearate or laurate.
- Statistical Analysis : Use ANOVA to assess differences in emulsification efficiency (e.g., droplet size distribution via dynamic light scattering).
- Replication : Include triplicate trials and validate results across independent labs to address variability .
How should researchers resolve contradictions in toxicological data for this compound, particularly regarding ocular or dermal irritation?
Advanced Research Focus
Contradictions in irritation studies (e.g., ’s MDES score discrepancies) require:
- Model Selection : Compare in vitro (e.g., reconstructed human epidermis models) and in vivo (rabbit eye assays per OECD 405) data.
- Dose-Response Analysis : Test graded concentrations (e.g., 1–20%) to identify thresholds for irritation.
- Contextual Factors : Control for application duration, post-exposure washing, and vehicle effects (e.g., corn oil vs. aqueous solutions).
Meta-analyses of historical data can identify methodological inconsistencies .
What strategies are effective for studying this compound’s interaction with bioactive compounds in transdermal delivery systems?
Advanced Research Focus
To evaluate its role as a penetration enhancer:
- Co-application Studies : Combine this compound with model drugs (e.g., diclofenac) and assess permeation using Franz diffusion cells.
- Analytical Techniques : Quantify drug uptake via LC-MS/MS and visualize stratum corneum alterations using confocal microscopy or ATR-FTIR.
- Mechanistic Insights : Conduct molecular dynamics simulations to probe lipid bilayer interactions.
Control for confounding variables like solvent polarity and hydration levels .
How can researchers design stability studies to assess this compound’s degradation under varying environmental conditions?
Advanced Research Focus
Stability protocols should include:
- Accelerated Aging : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) over 1–6 months.
- Degradation Markers : Monitor free fatty acid release (via titration) and sucrose hydrolysis products (HPLC).
- Stability-Indicating Assays : Use oxidative stability indices (e.g., Rancimat) and UV-Vis spectroscopy for autoxidation products.
Statistical models (e.g., Arrhenius plots) predict shelf-life under standard conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
